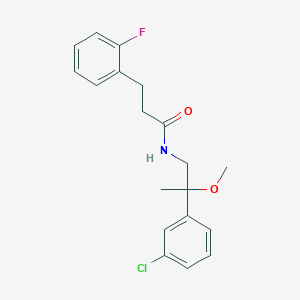

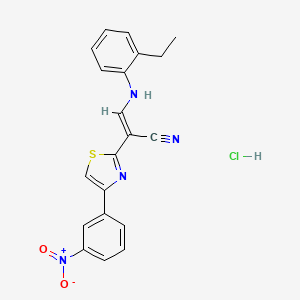

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative with a substituted benzyl group and a nitro group, making it a highly reactive and potentially useful compound.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : A study detailed the synthesis and characterization of pyrazole derivatives, employing techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, which could be analogous to methods used for synthesizing and characterizing compounds like "N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine" (Titi et al., 2020).

- Crystal Structure and DFT Studies : Research on the crystal structure and DFT studies of a compound demonstrated the importance of molecular conformation, hydrogen bonding, and electrostatic potential surfaces in understanding the chemical reactivity and biological activity potential, relevant for compounds with complex structures (Murugavel et al., 2014).

Biological Activities

- Anticancer and Anti-inflammatory Properties : Structure-activity studies on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, which exhibited potent in vitro anti-inflammatory and antinociceptive activities, suggest a route for exploring similar compounds for pharmacological uses (Altenbach et al., 2008).

- Cholinesterase and Aβ-Aggregation Inhibitors : A class of 2,4-disubstituted pyrimidines was designed and synthesized, evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, indicating potential applications in Alzheimer's disease treatment (Mohamed et al., 2011).

Antioxidant Activity

- Synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their evaluation for in vitro antioxidant activity revealed that compounds with electron-donating substituents exhibited significant radical scavenging, suggesting the antioxidant potential of related compounds (Kotaiah et al., 2012).

properties

IUPAC Name |

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-17-20(28(29)30)21(23-16-18-8-4-2-5-9-18)25-22(24-17)27-14-12-26(13-15-27)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWNZDUPTWWSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)

![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)

![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)